3-Pyridazineacetonitrile, 6-(trifluoromethyl)-
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Overview
Description
2-(6-(Trifluoromethyl)pyridazin-3-yl)acetonitrile is a chemical compound with the molecular formula C7H4F3N3 and a molecular weight of 187.12 g/mol It is a pyridazine derivative, characterized by the presence of a trifluoromethyl group at the 6-position and an acetonitrile group at the 3-position of the pyridazine ring
Preparation Methods
The synthesis of 2-(6-(Trifluoromethyl)pyridazin-3-yl)acetonitrile typically involves the reaction of 6-(trifluoromethyl)pyridazine with acetonitrile under specific conditions. One common method involves the use of a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(6-(Trifluoromethyl)pyridazin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
2-(6-(Trifluoromethyl)pyridazin-3-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of 2-(6-(Trifluoromethyl)pyridazin-3-yl)acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-(6-(Trifluoromethyl)pyridazin-3-yl)acetonitrile can be compared with other pyridazine derivatives, such as:
2-[6-Oxo-5-(trifluoromethyl)-1H-pyridazin-3-yl]acetic acid: This compound also contains a trifluoromethyl group but differs in its functional groups and overall structure.
3-Pyridazineacetonitrile, 6-(trifluoromethyl)-: Similar in structure but may have different reactivity and applications. The uniqueness of 2-(6-(Trifluoromethyl)pyridazin-3-yl)acetonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H4F3N3 |
---|---|
Molecular Weight |
187.12 g/mol |
IUPAC Name |
2-[6-(trifluoromethyl)pyridazin-3-yl]acetonitrile |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-2-1-5(3-4-11)12-13-6/h1-2H,3H2 |
InChI Key |
KMEHEMJEVITAOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1CC#N)C(F)(F)F |
Origin of Product |
United States |
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